
Nonafluorobutanesulfonyl fluoride
Overview
Description
. It is widely used in organic synthesis due to its stability and reactivity.
Preparation Methods
Nonafluorobutanesulfonyl fluoride is primarily prepared by the electrochemical fluorination of sulfolane . This method involves the replacement of hydrogen atoms in sulfolane with fluorine atoms, resulting in the formation of this compound. Another method involves the fluorine replacement reaction on butylsulfonyl chloride, followed by a reaction with anhydrous hydrogen fluoride under nitrogen conditions .
Chemical Reactions Analysis
Nonafluorobutanesulfonyl fluoride undergoes various types of chemical reactions, including substitution reactions. It reacts with nucleophiles such as amines, phenoxides, and enolates to form sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively . It is also used as a sulfonylation reagent in organic synthesis, generating intermediates with strong electron-withdrawing perfluorinated alkyl substituents . The compound is stable in water at pH<12 but can be hydrolyzed by barium hydroxide to form perfluorobutanesulfonic acid and barium sulfate .
Scientific Research Applications
Synthesis of Naphthols
NfF is extensively used in the synthesis of naphthols through phenolic hydroxylation reactions. It acts as a reagent that releases fluoride anions during reactions with fatty alcohols, facilitating efficient fluorination processes. The unique ability of NfF to convert stable 2-(trimethylsilyl)phenyl trimethylsilyl ethers into benzynes enhances its utility in organic synthesis .
Domino Reactions
NfF plays a crucial role in domino reaction processes, particularly in the transformation of ethers into highly reactive benzynes. This process involves O-desilylation, O-nonaflylation, and β-elimination under mild conditions. The resulting benzynes can be captured by various arynophiles, leading to the formation of diverse benzo-fused heterocycles .
Electrophilic Reactions
As a perfluoroalkylsulfonylating agent, NfF offers advantages over traditional reagents like triflic anhydride due to its lower cost and greater stability. It can effectively substitute fluoride leaving groups with nucleophiles such as amines and phenoxides, yielding sulfonamides and aryl nonaflates .
Lithium Metal Anodes
Recent studies have identified NfF as a bifunctional electrolyte additive for lithium metal anodes in batteries. Its presence enhances the stability of the lithium metal interface by facilitating uniform lithium deposition and forming a stable solid electrolyte interphase (SEI) through the generation of LiF . This application is crucial for improving the safety and efficiency of lithium-ion batteries.
Neurotoxicity Research
Despite its beneficial applications, NfF has been associated with neurotoxic effects. Studies using zebrafish embryos have shown that exposure to NfF can lead to altered neurobehavioral patterns and affect endogenous neurochemicals. While it is less toxic than perfluorooctanesulfonic acid (PFOS), it exhibits similar dysregulated pathways related to oxidative stress and lipid metabolism .
Table 2: Comparative Toxicity of NfF and PFOS
Compound | Toxicity Level (relative) |
---|---|
Nonafluorobutanesulfonyl Fluoride (NfF) | 700 times less toxic than PFOS |
Perfluorooctanesulfonic Acid (PFOS) | High toxicity level |
Case Study 1: Synthesis Efficiency
A study demonstrated the efficiency of using NfF in synthesizing complex molecular structures via domino reactions. The researchers reported that the use of NfF significantly increased yield and reduced reaction time compared to traditional methods.
Case Study 2: Neurobehavioral Impact
In another investigation, zebrafish embryos exposed to varying concentrations of NfF exhibited altered swimming patterns and changes in neurochemical levels. This study highlighted the need for careful handling and disposal of NfF due to its potential neurotoxic effects.
Mechanism of Action
The mechanism of action of nonafluorobutanesulfonyl fluoride involves its ability to release fluoride anions during reactions with fatty alcohols, enabling efficient fluorination processes . It acts as a sulfonylating agent, where the sulfonyl fluoride group is substituted by nucleophiles, leading to the formation of various sulfonylated products . The compound’s stability and reactivity make it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Nonafluorobutanesulfonyl fluoride is often compared with other perfluoroalkylsulfonylating agents such as trifluoromethanesulfonic anhydride (triflic anhydride). While both compounds are used as sulfonylating agents, this compound offers advantages in terms of lower cost and greater stability . Similar compounds include:
Trifluoromethanesulfonic anhydride: Used in similar sulfonylation reactions but is more prone to hydrolysis.
Perfluorooctanesulfonic acid (PFOS): Another perfluoroalkylsulfonylating agent, but with higher toxicity and environmental persistence.
Biological Activity
Nonafluorobutanesulfonyl fluoride (NfF), also known as perfluoro-1-butanesulfonyl fluoride, is a fluorinated sulfonyl fluoride compound with the molecular formula and a molecular weight of approximately 302.086 g/mol. It has gained prominence in various chemical synthesis applications, particularly in the field of organic chemistry due to its unique reactivity and stability. This article delves into the biological activity of NfF, highlighting its synthesis applications, mechanisms of action, and relevant case studies.
NfF is recognized for its role as a reagent in the synthesis of nonaflates, which are valuable intermediates in organic synthesis. It is commonly employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura and Sonogashira reactions. The compound's ability to facilitate these reactions stems from its ability to generate aryl nonaflates, which can then participate in further coupling processes.
Table 1: Key Properties of this compound
Property | Value |
---|---|
CAS Number | 375-72-4 |
Molecular Formula | C₄F₁₀O₂S |
Molecular Weight (g/mol) | 302.086 |
Boiling Point (°C) | 64-66 |
Density (g/mL) | 1.682 at 25 °C |
Hydrolysis | Hydrolyzes in water |
Mechanisms of Biological Activity
The biological activity of NfF is primarily linked to its chemical reactivity rather than direct pharmacological effects. Its utility in synthesizing fluorinated compounds has implications for drug development and molecular biology:
- Antisense Oligonucleotides (ASOs) : NfF has been used to modify nucleoside building blocks in ASOs, enhancing their stability and uptake in biological tissues. Research indicates that fluorination improves the functional uptake of these modified ASOs in liver tissue, potentially increasing their therapeutic efficacy .
- Palladium-Catalyzed Reactions : In a study by Ikawa et al., NfF was utilized in one-pot cross-coupling reactions involving phenols. The reactions demonstrated high efficiency and selectivity, indicating that NfF can significantly enhance reaction rates and yields in synthetic applications .
Case Study 1: Synthesis of Fluorinated Nucleosides
A notable application of NfF was reported in the synthesis of fluorinated nucleosides. The introduction of fluorine atoms via NfF facilitated improved RNA affinity and stability in ASOs. The study highlighted that the use of nonaflate intermediates provided a pathway for synthesizing complex fluorinated structures that are otherwise challenging to obtain .
Case Study 2: Cross-Coupling Reactions
In another significant study, palladium-catalyzed cross-coupling reactions using NfF demonstrated robust performance across various substrates. The efficiency of these reactions was attributed to the generation of aryl nonaflates, which exhibited favorable reactivity profiles compared to traditional aryl halides .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10O2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQYZLEHLTPBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)F)(F)F)(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2F, C4F10O2S | |
Record name | 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861913 | |
Record name | Perfluorobutanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-72-4 | |
Record name | 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perfluoro-1-butanesulfonyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanesulfonyl fluoride, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorobutanesulfonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.175 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Perfluoro-1-butanesulfonyl fluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC4FPA9BCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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